1-(4-Chloro-3-mercaptophenyl)propan-2-one
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Overview
Description
1-(4-Chloro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Chloro-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-mercaptophenylacetic acid with acetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-Chloro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-3-mercaptophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-mercaptophenyl)propan-2-one exerts its effects is primarily through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the mercapto group can form strong bonds with metal ions and other electrophiles. The propanone moiety can undergo nucleophilic addition reactions, making the compound highly reactive and versatile in various chemical processes.
Comparison with Similar Compounds
1-(4-Chloro-3-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Chloro-3-mercaptophenyl)ethanone: This compound has a similar structure but with an ethanone moiety instead of propanone, resulting in different reactivity and applications.
1-(4-Chloro-3-mercaptophenyl)butan-2-one:
4-Chloro-3-mercaptophenylacetic acid: This compound lacks the ketone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of reactivity and applications in various fields.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-(4-chloro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3 |
InChI Key |
ICPWIYRCWRULEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)S |
Origin of Product |
United States |
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